Undec-10-enyl propanoate is an organic compound classified as an ester, specifically derived from undec-10-enoic acid and propanol. This compound is notable for its unsaturated carbon chain, which contributes to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis.
Undec-10-enyl propanoate can be synthesized from undec-10-enoic acid, which is a fatty acid commonly found in natural oils. The synthesis typically involves the esterification of undec-10-enoic acid with propanol in the presence of an acid catalyst.
Undec-10-enyl propanoate falls under the category of carboxylic acid derivatives, specifically esters. Its structure features a long hydrocarbon chain, making it part of the fatty acid ester family.
The synthesis of undec-10-enyl propanoate can be achieved through several methods, primarily focusing on esterification reactions. The most common approach involves:
Undec-10-enyl propanoate can participate in various chemical reactions due to its unsaturated nature. Key reactions include:
The mechanism for the formation of undec-10-enyl propanoate through esterification involves several key steps:
Data from studies indicate that this mechanism is consistent across various fatty acid esterifications, supporting its reliability for synthesizing undec-10-enyl propanoate .
Relevant data suggest that these properties make undec-10-enyl propanoate suitable for applications requiring hydrophobic characteristics while maintaining some degree of reactivity due to its unsaturation .
Undec-10-enyl propanoate has several scientific uses:
Undec-10-enyl propanoate (C₁₄H₂₆O₂, CAS 72928-24-6) is primarily synthesized via Fischer esterification between 10-undecen-1-ol and propanoic acid under acidic conditions. This reaction follows a nucleophilic acyl substitution mechanism, where acid catalysts protonate the carbonyl group to enhance electrophilicity. Common catalysts include:
Process parameters critically influence efficiency. A stoichiometric ratio (1:1 alcohol:acid) with 1–5 mol% PTSA at 130°C delivers optimal results. Microwave-assisted reactions significantly reduce time (30 minutes vs. 6 hours conventionally) and boost yields to 98% by enhancing molecular agitation [1] [7]. Dean-Stark traps improve yields to >90% by azeotropically removing water, shifting equilibrium toward ester formation [4] [8].
Table 1: Performance of Acid Catalysts in Undec-10-enyl Propanoate Synthesis
Catalyst | Temp (°C) | Time (min) | Yield (%) | Key Advantage |
---|---|---|---|---|
PTSA (neat) | 130 | 30 | 98 | Rapid, high yield |
Graphite bisulfate | 130 | 40 | 85 | Recyclable, solvent-free |
PTSA/mesoporous silica | 130 | 30 | 45 | Reduced side products |
PTSA/acidic alumina | 130 | 30 | 40 | Easy catalyst separation |
Limitations include isomerization risks of the terminal alkene in 10-undecen-1-ol under strong Brønsted acids and equilibrium constraints requiring excess reagents or water removal [1] [4].
Enzymatic synthesis offers a sustainable alternative, leveraging lipases (triacylglycerol hydrolases, EC 3.1.1.3) under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435) demonstrates exceptional efficiency, achieving 90% conversion at 60°C in non-aqueous media [1] [5]. Key innovations include:
The reaction follows a ping-pong bi-bi mechanism, where propanoic acid forms an acyl-enzyme intermediate before nucleophilic attack by 10-undecen-1-ol. Kinetic studies show Vmax values of 8.2 μmol·min⁻¹·g⁻¹ and Km of 0.45 mM for 10-undecen-1-ol, indicating high affinity [5].
Table 2: Enzymatic Process Parameters for High-Yield Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 55–65°C | Maximizes enzyme activity |
Solvent | Solvent-free or limonene | Enhances mass transfer |
Enzyme loading | 5–10 wt% (substrate) | Balances cost and reaction rate |
Water activity | 0.2–0.4 | Prevents hydrolysis |
Reusability cycles | Up to 10 | Maintains >80% conversion |
This approach eliminates metal contamination, preserves alkene integrity, and reduces energy use by 30% versus thermal methods [1] [5].
Scaling undec-10-enyl propanoate synthesis requires integrated process intensification to address economic and environmental constraints. Key strategies include:
Economic analysis reveals enzymatic routes lower OPEX by 25% due to reduced energy and waste treatment costs. However, CAPEX for flow reactors is 20% higher than batch systems, with payback periods of 3–5 years [8].
Table 3: Industrial Production Metrics Comparison
Process | Capacity (ton/year) | Purity (%) | E-factor | Energy Use (kWh/kg) |
---|---|---|---|---|
Acid-catalyzed batch | 200 | 98.5 | 8.2 | 12.5 |
Enzymatic batch | 150 | 99.2 | 1.5 | 8.7 |
Continuous-flow | 500 | 99.5 | 0.9 | 6.2 |
E-factor: kg waste per kg product
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